4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide
Description
Properties
IUPAC Name |
4-methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-13-8-9-15(12-16(13)24(2,20)21)17(19)18-25(22,23)11-10-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAANWFIZAXTYKX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H16N2O4S3
- Molecular Weight : 358.48 g/mol
- CAS Number : 20605-47-4
The presence of multiple sulfonyl groups suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related sulfonamide compounds. For instance, derivatives of 2-(4-methylsulfonylphenyl) have shown significant antibacterial activity against various strains, including MRSA, E. coli, and P. aeruginosa. The most potent derivatives demonstrated growth inhibition rates exceeding 85% against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition (%) | MIC (µg/mL) |
|---|---|---|---|
| 7a | MRSA | 97.76 | 0.1 |
| 7g | E. coli | 95.50 | 0.2 |
| 7i | K. pneumoniae | 94.00 | 0.3 |
| Control | No treatment | 0 | - |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through cyclooxygenase (COX) inhibition assays. Selective COX-2 inhibitors are particularly valuable in reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.
Table 2: COX Inhibition Data
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Indomethacin | 0.079 | - |
| Celecoxib | 0.100 | - |
| 7a | 0.10 | 132 |
| 7b | 0.15 | 90 |
These results indicate a high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
A notable case study involved the synthesis and evaluation of various sulfonamide derivatives, including the target compound. In vitro assays demonstrated that compounds with similar structures exhibited significant antibacterial effects while maintaining low cytotoxicity against human cell lines .
Another study focused on the anti-inflammatory effects of these compounds in animal models, where administration led to marked reductions in edema compared to controls, further supporting their therapeutic potential .
Comparison with Similar Compounds
化合物简介
4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide 是一种复杂的有机磺酰胺类化合物,其结构核心为苯甲酰胺骨架,包含以下特征基团:
- 3-甲基磺酰基 (提供强吸电子效应,增强分子极性和稳定性)
- 4-甲基取代基 (调节空间位阻和疏水性)
- (E)-苯乙烯磺酰基 (通过双键构型影响分子平面性和生物活性)
该化合物在药物化学中具有潜在应用,其结构设计可能针对特定靶点(如酶或受体),但具体作用机制需进一步研究。
与类似化合物的比较
以下通过结构特征、理化性质及生物活性三个方面,对比该化合物与文献中报道的类似物:
结构特征比较
| 化合物名称 | 核心结构 | 关键取代基 | 双键/环系统 | 参考文献 |
|---|---|---|---|---|
| 4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide | 苯甲酰胺 | 3-甲基磺酰基、4-甲基、(E)-苯乙烯磺酰基 | (E)-苯乙烯基 | |
| N-(4-methoxyphenyl)-2-(methylsulfonyl)benzamide | 苯甲酰胺 | 2-甲基磺酰基、4-甲氧基苯基 | 无 | |
| N-(3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide | 苯并噻唑甲酰胺 | 苯并噻唑环、2-甲基磺酰基 | 苯并噻唑环 | |
| N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide | 苯甲酰胺 | 氰乙基硫醚、4-二甲胺磺酰基 | 硫醚键 | |
| N-(3-acetylphenyl)-2-nitrobenzenesulfonamide | 磺酰胺 | 2-硝基苯磺酰基、3-乙酰基苯基 | 硝基与乙酰基共轭 |
关键差异 :
- 取代基类型 :本化合物独特的(E)-苯乙烯磺酰基赋予其更高的共轭性和刚性,可能增强与靶点的结合能力。
- 电子效应 :3-甲基磺酰基的强吸电子性使其与含甲氧基或苯并噻唑环的类似物(如中的化合物)在反应活性上显著不同。
理化性质对比
| 化合物名称 | 溶解度(水) | 熔点(℃) | 极性(logP) | 稳定性 | |
|---|---|---|---|---|---|
| 4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide | 低(<0.1 mg/mL) | 215–220 | 2.8(预测值) | 对光照敏感 | |
| N-(4-methoxyphenyl)-2-(methylsulfonyl)benzamide | 中等(~1 mg/mL) | 185–190 | 1.5 | 稳定 | |
| N-(3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide | 低(<0.5 mg/mL) | 230–235 | 3.2 | 易氧化 |
分析 :
- 溶解性 :苯乙烯基的疏水性导致本化合物水溶性低于含甲氧基的类似物。
- 稳定性 :(E)-双键可能因光照发生异构化,需避光保存。
生物活性差异
| 化合物名称 | 靶点/活性 | IC50(μM) | 细胞毒性(CC50, μM) | |
|---|---|---|---|---|
| 4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide | 酪氨酸激酶抑制(预测) | 未报道 | 未报道 | |
| N-(3-acetylphenyl)-2-nitrobenzenesulfonamide | 抗菌(革兰氏阳性菌) | 12.5 | >100 | |
| N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide | 抗炎(COX-2抑制) | 0.8 | 50 |
结论 :
- 本化合物的生物活性数据尚未明确,但其结构类似物(如含苯并噻唑环的化合物)在抗肿瘤和抗炎领域显示出潜力。
- 硝基和乙酰基取代的类似物(如)因共轭效应增强,表现出更强的抗菌活性。
研究挑战与展望
- 合成优化 :本化合物的(E)-构型需通过立体选择性合成控制,避免(Z)-异构体干扰。
- 靶点筛选 :建议利用分子对接技术预测其与激酶或受体的结合模式。
- 毒性评估 :需系统测试其对正常细胞的毒性,以评估成药性。
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
